molecular formula C21H25ClFN3O3S B6480817 N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215499-44-7

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No. B6480817
CAS RN: 1215499-44-7
M. Wt: 454.0 g/mol
InChI Key: GTBHPKUIKCATIV-UHFFFAOYSA-N
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Description

“N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride” is a chemical compound with the molecular formula C26H26FN3OS . It has an average mass of 447.568 Da and a monoisotopic mass of 447.178070 Da .


Molecular Structure Analysis

The compound has several notable features in its structure. It contains a benzothiazolyl group, which is a type of heterocyclic aromatic compound, and a dimethylamino group, which is a common feature in many pharmaceuticals and other biologically active compounds .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 574.7±60.0 °C at 760 mmHg, and a flash point of 301.4±32.9 °C . It has 4 hydrogen bond acceptors, no hydrogen bond donors, and 8 freely rotating bonds . Its polar surface area is 65 Å2 .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S.ClH/c1-24(2)10-5-11-25(21-23-16-8-7-15(22)13-19(16)29-21)20(26)14-6-9-17(27-3)18(12-14)28-4;/h6-9,12-13H,5,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBHPKUIKCATIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

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